molecular formula C7H5BrF2O2 B3164095 2-Bromo-4-(difluoromethoxy)phenol CAS No. 88798-12-3

2-Bromo-4-(difluoromethoxy)phenol

Cat. No.: B3164095
CAS No.: 88798-12-3
M. Wt: 239.01 g/mol
InChI Key: ZJLFLJCFIHGCCR-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a broad class of compounds where a phenol core is substituted with one or more halogen atoms. echemi.com The nature and position of the halogen substituents significantly influence the chemical and physical properties of the molecule, including its acidity, reactivity in electrophilic substitution, and its potential as a precursor in cross-coupling reactions. echemi.com

The presence of a bromine atom, as seen in 2-Bromo-4-(difluoromethoxy)phenol, provides a reactive site for various organic transformations. The carbon-bromine bond can be readily targeted in reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. This is a fundamental strategy in the construction of complex organic scaffolds.

Furthermore, the introduction of fluorine atoms, in this case within the difluoromethoxy group (-OCHF₂), has become a significant area of interest in modern organic chemistry. Fluorine's high electronegativity and relatively small size can dramatically alter the electronic properties, lipophilicity, metabolic stability, and binding affinity of a molecule. The difluoromethoxy group, in particular, is often used as a bioisostere for other functional groups, like a methoxy (B1213986) or hydroxyl group, to fine-tune the properties of a lead compound in drug discovery.

Significance as a Synthetic Intermediate in Advanced Organic Transformations

The primary significance of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature—a reactive bromine atom for cross-coupling and a phenolic hydroxyl group for etherification or esterification—allows for sequential and regioselective modifications. This makes it a valuable precursor for creating a diverse array of more complex molecules with potential applications in various fields.

In the context of medicinal chemistry, this compound serves as a key building block. For instance, it is a potential intermediate in the synthesis of Janus kinase (JAK) inhibitors. google.com JAKs are a family of enzymes that play a crucial role in cell signaling pathways involved in inflammation and immunity. google.com By inhibiting these enzymes, it is possible to treat a range of autoimmune diseases and certain types of cancer. google.com The synthesis of these inhibitors often involves the use of highly functionalized aromatic intermediates like this compound to construct the final complex and biologically active molecule. google.com

Overview of Key Academic Research Domains

The academic research involving this compound and structurally similar compounds is primarily concentrated in the fields of synthetic methodology development, medicinal chemistry, and potentially agrochemical research.

Medicinal Chemistry and Drug Discovery: The most prominent research domain for this compound is in the discovery and development of new therapeutic agents. clarivate.comnih.gov Its utility as a precursor for JAK inhibitors highlights its importance in the search for treatments for inflammatory and autoimmune disorders. google.comnih.gov The difluoromethoxy moiety is of particular interest for its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthetic Organic Chemistry: Research in this area focuses on exploring and optimizing synthetic routes that utilize this compound. This includes developing novel coupling reactions, and investigating the reactivity of its functional groups to build complex molecular architectures efficiently. The unique substitution pattern offers a platform for chemists to test and refine new synthetic methods.

Agrochemical Research: While less documented, halogenated phenols have a history of use as precursors for pesticides and herbicides. The structural motifs present in this compound could be incorporated into new agrochemical candidates to improve their efficacy and metabolic stability.

Physicochemical Properties of this compound

PropertyValue
CAS Number 88798-12-3
Molecular Formula C₇H₅BrF₂O₂
Molecular Weight 239.02 g/mol
IUPAC Name This compound
Physical Form Liquid
InChI Key ZJLFLJCFIHGCCR-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(difluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O2/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLFLJCFIHGCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to Aryl Halide Functionalization

The construction of 2-Bromo-4-(difluoromethoxy)phenol can be achieved via two primary retrosynthetic pathways: the ortho-bromination of a difluoromethoxylated phenol (B47542) or the difluoromethoxylation of a brominated phenol. Each strategy requires specific techniques to ensure high regioselectivity and yield.

Ortho-Bromination Techniques

A common and direct route to the target compound involves the selective bromination of 4-(difluoromethoxy)phenol (B1586983) at the ortho-position. The hydroxyl group of the phenol is a potent activating group and ortho-, para-director for electrophilic aromatic substitution. Since the para-position is already occupied by the difluoromethoxy group, the challenge lies in achieving mono-bromination at one of the two equivalent ortho-positions while avoiding di-bromination.

N-Bromosuccinimide (NBS) is a frequently employed reagent for this purpose, offering milder reaction conditions compared to elemental bromine. chemicalbook.comnih.gov The selectivity of the bromination can be influenced by the choice of solvent and the presence of additives. For instance, conducting the reaction in solvents like dichloromethane (B109758) or methanol (B129727) is common. chemicalbook.comnih.gov The use of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), has been shown to enhance selectivity for mono-ortho-bromination by potentially forming a bulky conjugate with the phenolic hydroxyl group, which sterically directs the incoming electrophile. nih.govresearchgate.net Another technique involves the use of bromine in the presence of hydrogen peroxide, which can also provide controlled bromination. google.com

Table 1: Comparison of Selected Ortho-Bromination Reagents for Phenols

Reagent System Typical Solvent(s) Key Features
N-Bromosuccinimide (NBS) Dichloromethane, Acetonitrile (B52724) Mild and selective brominating agent. chemicalbook.com
NBS / p-TsOH (cat.) Ethyl Acetate (B1210297), Methanol High selectivity for mono-ortho-bromination. nih.govresearchgate.net
Bromine / H₂O₂ Chloroform (B151607), Dichloromethane Controlled bromination method. google.com
Diethyl dibromomalonate Neat (no solvent) Functions under neutral conditions. researchgate.net

Regioselective Difluoromethoxylation of Phenolic Precursors

The alternative strategy begins with a pre-functionalized phenol, such as 2-bromo-4-aminophenol, which undergoes a series of reactions including diazotization and subsequent difluoromethoxylation. However, a more direct approach is the regioselective O-difluoromethylation of 2-bromophenol. This transformation introduces the difluoromethoxy (-OCF₂H) group, a moiety known to act as a lipophilic hydrogen bond donor and a bioisostere of other functional groups. sci-hub.se

The most prevalent method for this transformation involves the generation of difluorocarbene (:CF₂) as a highly reactive intermediate. cas.cnrsc.org The phenolic precursor is typically deprotonated with a base to form a more nucleophilic phenoxide, which then traps the electrophilic difluorocarbene. sci-hub.seorgsyn.org The choice of difluorocarbene source and reaction conditions is critical for achieving high efficiency.

Mechanistic Aspects of Difluoromethoxylation

The introduction of the difluoromethoxy group is a pivotal step, and its mechanism has been the subject of extensive study. The dominant pathway involves the generation and subsequent trapping of difluorocarbene.

Difluorocarbene Generation and Trapping Mechanisms

Difluorocarbene is a versatile and reactive intermediate for installing -CF₂H and -CF₂- groups. nih.govcas.cn It is typically generated in situ from various precursors. A widely used and commercially available precursor is sodium chlorodifluoroacetate (ClCF₂CO₂Na). orgsyn.orgorgsyn.org Upon heating, this salt undergoes thermal decarboxylation to generate difluorocarbene and sodium chloride. orgsyn.org

The proposed mechanism involves the initial deprotonation of the phenol by a base (e.g., cesium carbonate, lithium hydroxide) to form the corresponding phenoxide. sci-hub.seorgsyn.org This phenoxide anion then acts as a nucleophile, attacking the electrophilic difluorocarbene. The resulting intermediate is then protonated, often by residual water or during aqueous workup, to yield the final aryl difluoromethyl ether. rsc.orgorgsyn.org

Other reagents capable of generating difluorocarbene under various conditions include S-(difluoromethyl)sulfonium salts, (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), and difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻, PDFA). sci-hub.sersc.orgthieme-connect.com The choice of reagent can influence the reaction conditions, with some, like PDFA, operating under neutral conditions via thermal decarboxylation. rsc.org

Mechanism of Phenol Difluoromethylation via Difluorocarbene

Deprotonation: Ar-OH + Base → Ar-O⁻

Carbene Generation: e.g., ClCF₂CO₂Na → :CF₂ + CO₂ + NaCl orgsyn.org

Nucleophilic Trapping: Ar-O⁻ + :CF₂ → [Ar-OCF₂]⁻

Protonation: [Ar-OCF₂]⁻ + H⁺ → Ar-OCF₂H

Nucleophilic Aromatic Substitution Pathways

While difluorocarbene insertion is the most common route for O-difluoromethylation of phenols, nucleophilic aromatic substitution (SₙAr) represents a different mechanistic class of reaction. wikipedia.org In a typical SₙAr reaction, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.comyoutube.com

For the synthesis of a difluoromethoxylated arene, this pathway is less direct. It would generally not involve the formation of the O-CF₂H bond itself but rather the substitution of another group on a pre-existing difluoromethoxy-substituted ring. The SₙAr mechanism proceeds through a two-step addition-elimination sequence involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The stability of this intermediate is crucial and is enhanced by strong electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com While foundational in aromatic chemistry, this pathway is not the primary method for synthesizing this compound from phenolic precursors.

Advanced Synthetic Protocols and Catalysis

Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign protocols. In the context of difluoromethoxylation, significant advances have been made through catalysis.

Photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.govrsc.org Recent developments include protocols for the catalytic radical difluoromethoxylation of arenes. nih.govrsc.org These methods often employ a specialized difluoromethoxylating reagent that, upon activation by a photocatalyst under visible light, generates a difluoromethoxy radical (•OCF₂H). nih.gov This radical can then engage in C-H functionalization of arenes. While this represents a frontier in the field, direct C-H difluoromethoxylation of a brominated arene to give the target molecule remains a significant challenge.

Metal-Catalyzed Difluoromethoxylation Methods

Metal-catalyzed reactions offer a powerful avenue for the formation of C(sp²)-OCF₂H bonds, often proceeding under specific and controlled conditions. While direct metal-catalyzed O-difluoromethylation of phenols is less common than carbene-based methods, related cross-coupling strategies are noteworthy.

Palladium and nickel catalysts are instrumental in C-CF₂H bond formations and their principles can be extended to O-CF₂H synthesis. For instance, palladium-catalyzed reactions using difluoromethylating agents like TMSCF₂H have been developed for aryl halides. numberanalytics.com A proposed catalytic cycle often involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a difluoromethyl source and subsequent reductive elimination. numberanalytics.com While this is a C-difluoromethylation, the underlying principles of activating aryl halides are relevant for precursor synthesis or alternative strategies.

Copper-catalyzed methods have also been explored for difluoromethylation. These reactions can utilize reagents like (DMPU)₂Zn(CF₂H)₂, which effectively transfer the CF₂H group to aryl iodides. numberanalytics.com The mechanism is thought to involve a Cu(III) intermediate. numberanalytics.com The direct O-difluoromethylation of phenols, however, more frequently relies on the in-situ generation of difluorocarbene, which can be facilitated by various reagents, some of which are used in conjunction with metal catalysts that can influence selectivity or reactivity.

A more direct route involves the reaction of a pre-formed phenoxide with a difluorocarbene precursor. The choice of reagent is critical. S-(Difluoromethyl)sulfonium salts have been developed as stable, solid difluorocarbene precursors that react with phenols in the presence of a base like lithium hydroxide (B78521) to yield aryl difluoromethyl ethers. nih.gov This method tolerates a wide range of functional groups, including halides like bromine, making it suitable for the synthesis of this compound. numberanalytics.com

Visible-Light Photoredox Catalysis in O-Difluoromethylation

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for generating reactive intermediates under ambient conditions. rsc.org This approach is highly effective for the O-difluoromethylation of phenols. rsc.org

A common method involves the use of a photocatalyst, such as fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂, which becomes excited upon absorption of visible light (typically from blue LEDs). rsc.orgacs.org The excited photocatalyst can then engage with a suitable difluoromethylating agent. Difluorobromoacetic acid (BrCF₂CO₂H) is a commercially available, inexpensive, and easy-to-handle reagent used for this purpose. rsc.orgacs.org In the presence of a base and the excited photocatalyst, difluorobromoacetic acid is believed to decarboxylate and ultimately generate difluorocarbene (:CF₂). acs.org The generated carbene is then trapped by the phenol (or more accurately, the phenoxide) to form the desired difluoromethyl ether. rsc.orgacs.org

This photocatalytic method is celebrated for its broad substrate scope and high functional group tolerance, including halogens, esters, and amides, which is advantageous for producing complex molecules like this compound. nih.govacs.org The reactions are typically run at room temperature, offering a significant advantage over methods that require high temperatures. nih.gov

Optimization of Reaction Conditions and Reagent Systems

The efficiency of difluoromethoxylation reactions is highly dependent on the careful optimization of several parameters, including the choice of catalyst, reagent, base, and solvent.

For metal-assisted or base-mediated methods , the selection of the difluorocarbene precursor and the base is paramount. Reagents like difluoromethyl triflate (HCF₂OTf) and sodium chlorodifluoroacetate are effective. nih.govorgsyn.org Studies have shown that for reactions using S-(difluoromethyl)sulfonium salts, lithium hydroxide (LiOH) is an effective base, and the reaction temperature can influence yield, with optimal results often obtained around 10 °C. numberanalytics.com The reactivity order in these systems shows a clear preference for phenoxides over aliphatic alcohols, which is crucial for chemoselectivity. numberanalytics.com

In visible-light photoredox catalysis , key variables include the photocatalyst, solvent, and light source. While both iridium and ruthenium-based photocatalysts are effective, their quantum yields and redox potentials can influence reaction efficiency. acs.org The choice of solvent can significantly impact the reaction; for instance, some reactions perform well in acetonitrile (CH₃CN) or dimethylformamide (DMF). rsc.org Control experiments confirm that both the photocatalyst and visible light are essential for the transformation, as negligible product is formed in their absence. rsc.orgorgsyn.org The intensity and wavelength of the light source (e.g., 3W blue LEDs vs. 23W CFL) can also be tuned to optimize the reaction rate and yield. rsc.org

Table 1: Optimization of Reaction Conditions for O-Difluoromethylation of Phenols
MethodParameterTypical Reagents/ConditionsEffect on ReactionReference
Metal-Assisted / Base-MediatedDifluorocarbene SourceS-(difluoromethyl)sulfonium salt, HCF₂OTf, Sodium ChlorodifluoroacetateSource determines stability, handling requirements, and reaction conditions. Stable solids like sulfonium (B1226848) salts are often preferred. numberanalytics.comnih.govorgsyn.org
BaseLiOH, K₂CO₃, NaHBase strength and type affect the deprotonation of the phenol and the generation of the carbene. numberanalytics.comrsc.org
Temperature0 °C to 120 °CLower temperatures can improve selectivity, while higher temperatures may be needed for less reactive precursors but risk side reactions. numberanalytics.comorgsyn.org
Visible-Light PhotoredoxPhotocatalystfac-Ir(ppy)₃, Ru(bpy)₃(PF₆)₂Catalyst's redox potential must be matched to the reagent for efficient single-electron transfer to initiate carbene formation. rsc.orgacs.org
ReagentDifluorobromoacetic acid (BrCF₂CO₂H)An easily handled precursor that generates difluorocarbene under photoredox conditions. rsc.orgacs.org
SolventCH₃CN, DMFSolvent can affect catalyst solubility, quenching pathways, and overall reaction efficiency. rsc.org

Scale-Up and Process Chemistry Considerations

Translating laboratory-scale syntheses of aryl difluoromethyl ethers to an industrial scale presents several challenges. Key considerations include the cost and availability of reagents, reaction safety (especially exothermicity), and product purification. acs.org

The generation of difluorocarbene can be highly exothermic, and on a large scale, efficient heat transfer is critical to prevent runaway reactions and the formation of byproducts like tetrafluoroethylene. rsc.orgacs.org Continuous flow reactors offer a significant advantage over batch reactors for such processes. They provide superior mass and heat transfer, allowing for better temperature control and safer handling of reactive intermediates. researchgate.net This technology can reduce reaction times from hours to minutes. researchgate.net

The choice of difluoromethylating agent is also crucial for process chemistry. Gaseous reagents like HCF₂Cl are difficult to handle on a large scale. nih.gov Stable, solid, and relatively non-toxic precursors like sodium chlorodifluoroacetate or specifically designed sulfonium salts are more attractive for industrial applications due to their ease of handling and storage. nih.govorgsyn.org Similarly, the use of expensive noble-metal catalysts (Iridium, Ruthenium, Palladium) can be a significant cost driver. Developing processes with low catalyst loading or utilizing more abundant and cheaper metals like nickel or copper is an active area of research. nih.gov

For photoredox-catalyzed reactions, ensuring uniform light penetration throughout a large-volume reactor is a major engineering hurdle. Specialized photoreactors are required to maintain efficiency during scale-up. acs.org Finally, purification on a large scale must be considered. Designing syntheses that minimize byproduct formation and allow for non-chromatographic purification methods like crystallization or distillation is essential for an economically viable process.

Structural Elucidation and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Bromo-4-(difluoromethoxy)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, would be employed for a comprehensive analysis. While specific experimental data for this compound is not widely published, we can predict the expected spectral features based on the analysis of structurally similar compounds.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the proton of the difluoromethoxy group. The aromatic region would display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton of the hydroxyl group (-OH) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The proton of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to coupling with the two fluorine atoms.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-36.9 - 7.1ddJH3-H5 ≈ 2.5 Hz, JH3-H6 ≈ 0.5 Hz
H-57.1 - 7.3dJH5-H6 ≈ 8.5 Hz
H-66.8 - 7.0dJH6-H5 ≈ 8.5 Hz
-OH5.0 - 6.0br s-
-OCHF₂6.5 - 7.5tJH-F ≈ 74 Hz

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the difluoromethoxy carbon. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the bromine, hydroxyl, and difluoromethoxy substituents.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-1 (-OH)150 - 155s
C-2 (-Br)110 - 115s
C-3120 - 125s
C-4 (-OCHF₂)145 - 150s
C-5118 - 122s
C-6115 - 120s
-OCHF₂113 - 118t

Note: These are predicted values and may vary based on experimental conditions.

Fluorine-19 (¹⁹F) NMR for Difluoromethoxy Group Probing

¹⁹F NMR is a powerful technique for directly observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, resulting from coupling with the single proton of that group. The chemical shift would be indicative of the electronic environment of the fluorine atoms.

Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-OCHF₂-75 to -85dJF-H ≈ 74 Hz

Note: Chemical shifts are referenced to CFCl₃. These are predicted values.

Multi-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring, confirming their positions relative to each other.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity between the aromatic ring and the difluoromethoxy group, as well as the relative positions of the substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile By-product Detection

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of this compound and for identifying any volatile by-products from its synthesis.

For analysis, the phenolic hydroxyl group is often derivatized, for example, by silylation, to increase its volatility and improve its chromatographic behavior. youtube.com The sample is then injected into the GC, where it is vaporized and separated from impurities based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of the parent compound would show a molecular ion peak (M⁺) corresponding to the molecular weight of the derivatized compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Key Fragmentation Patterns in GC-MS Analysis

m/z (mass-to-charge ratio) Possible Fragment Identity Significance
[M]⁺Molecular ionConfirms the molecular weight of the (derivatized) compound.
[M - CH₃]⁺Loss of a methyl group from the silyl (B83357) derivativeCommon fragmentation for TMS-derivatized compounds.
[M - Br]⁺Loss of a bromine atomIndicates the presence of a bromine substituent.
[M - OCHF₂]⁺Loss of the difluoromethoxy groupConfirms the presence and attachment of this functional group.

The detection of other peaks in the GC chromatogram would indicate the presence of impurities. By analyzing their mass spectra, these by-products, such as isomers or unreacted starting materials, could be identified, providing valuable feedback for the optimization of the synthesis and purification processes.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Mixture Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a powerful tool for the separation, detection, and quantification of specific analytes within complex matrices. In the analysis of this compound, this technique is invaluable for assessing its purity and identifying potential isomers or impurities.

A typical HPLC method would involve a reversed-phase column, where the separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. For brominated phenols, a gradient elution with a mobile phase consisting of an aqueous component (such as water with a small percentage of formic acid to improve peak shape and ionization) and an organic modifier (like acetonitrile (B52724) or methanol) is often employed.

Upon elution from the HPLC column, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is particularly effective for phenols, as the acidic phenolic proton is readily lost to form the [M-H]⁻ ion. In the first stage of mass analysis (MS1), the parent ion corresponding to this compound would be selectively isolated. This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which are analyzed in the second stage (MS2). This fragmentation pattern provides a unique "fingerprint" for the molecule, enhancing the specificity of detection. While specific experimental data for this compound is not widely published, the fragmentation would be expected to involve the loss of the difluoromethoxy group or the bromine atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound (C₇H₅BrF₂O₂), the theoretical monoisotopic mass can be calculated with a high degree of accuracy.

Table 1: Theoretical Isotopic Masses for C₇H₅BrF₂O₂

IsotopeExact Mass (Da)Natural Abundance (%)
⁷⁹Br237.940950.69
⁸¹Br239.938949.31

This table presents the theoretical exact masses for the two major bromine isotopes.

An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). By comparing the experimentally measured exact mass to the theoretical value, the elemental formula can be confidently confirmed, distinguishing it from other compounds with the same nominal mass. For instance, the presence of the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by approximately 2 Da) in the high-resolution mass spectrum would provide further definitive evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds, a unique spectral fingerprint of the compound is obtained.

Vibrational Analysis for Functional Group Identification

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching, H-bonded3500-3200 (broad)
Aromatic C-HStretching3100-3000
C-O-C (ether)Asymmetric Stretching1250-1200
C-F (of OCF₂H)Stretching1100-1000
Aromatic C=CStretching1600-1450
C-BrStretching680-515

This table is based on typical ranges for the indicated functional groups and vibrational modes.

The broad O-H stretching band is a hallmark of the phenolic hydroxyl group, often broadened due to intermolecular hydrogen bonding. The presence of the difluoromethoxy group would be confirmed by strong C-F stretching absorptions. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, and their specific pattern can give clues about the substitution pattern of the benzene ring. The C-Br stretching frequency is found in the lower wavenumber region of the spectrum.

Conformational Analysis via Experimental and Theoretical IR Studies

For ortho-substituted phenols, it is possible for two planar conformers (cis and trans) to exist, arising from the orientation of the O-H group relative to the ortho-substituent. In the case of this compound, these would be the conformers where the hydroxyl proton is oriented towards or away from the bromine atom.

These two conformers can sometimes be distinguished by high-resolution IR spectroscopy in dilute, non-polar solvents, as they may exhibit slightly different O-H stretching frequencies. The relative intensities of these bands can provide information about the relative populations and thermodynamic stabilities of the conformers. Theoretical calculations, using methods such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and relative energies of the different conformers, aiding in the interpretation of the experimental IR spectrum.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the purification of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and effective method for qualitatively monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system, which acts as the mobile phase. The choice of eluent is crucial for achieving good separation. For phenolic compounds, mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) are commonly used. The separation is based on the differential adsorption of the compounds to the stationary phase.

By co-spotting the reaction mixture alongside authentic samples of the starting material and, if available, the product, the progress of the reaction can be visualized. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. For a related compound containing a 2-(difluoromethoxy)phenyl moiety, a TLC Rf value of 0.4 has been reported using a 4:1 mixture of ethyl acetate and hexane as the eluent google.com. This provides a useful starting point for developing a TLC method for this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) for Isomer Separation and Method Development

The separation of this compound from potential isomers and impurities is a critical task for which Ultra-High Performance Liquid Chromatography (UHPLC) is exceptionally well-suited. The development of a robust UHPLC method is paramount for ensuring the purity of the compound.

Detailed research findings on the UHPLC analysis of closely related substituted phenol (B47542) isomers highlight the effectiveness of using specialized column chemistries. For instance, a pentafluorophenyl (PFP) stationary phase is particularly advantageous for the separation of halogenated compounds due to unique interactions between the analyte and the stationary phase. These interactions can lead to enhanced retention and selectivity, which are crucial for resolving positional isomers that may have very similar physical properties.

A typical UHPLC method for a compound like this compound would involve a gradient elution on a sub-2 µm particle size column, which allows for high-resolution separations in a short timeframe. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a small percentage of formic or acetic acid to control ionization) and an organic solvent like acetonitrile or methanol (B129727). The gradient would be optimized to ensure adequate separation of the target compound from any starting materials, by-products, or isomeric impurities.

Table 1: Illustrative UHPLC Method Parameters for Analysis of Halogenated Phenols

ParameterValue
Column PFP, <2 µm, e.g., 100 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm and 280 nm
Injection Volume 1 µL

This table represents a hypothetical but scientifically informed starting point for the method development for this compound, based on established practices for similar analytes.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, bromine, fluorine, and oxygen) present in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its empirical formula, C₇H₅BrF₂O₂. This comparison is a critical step in confirming the elemental composition and, by extension, the molecular formula of a newly synthesized or purified compound.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 35.17%

Hydrogen (H): 2.11%

Bromine (Br): 33.42%

Fluorine (F): 15.89%

Oxygen (O): 13.39%

Table 2: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C₇H₅BrF₂O₂

ElementTheoretical %Hypothetical Experimental %
Carbon (C)35.1735.21
Hydrogen (H)2.112.15
Bromine (Br)33.4233.35

Note: Fluorine and Oxygen are often determined by difference or specialized techniques.

A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, provides strong evidence for the compound's purity and the correctness of its empirical formula. Publicly available experimental elemental analysis data for this specific compound is not currently available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unambiguous proof of the connectivity of the atoms in this compound and would reveal important details about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For a successful X-ray crystallographic analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Table 3: Anticipated Crystallographic Data Parameters for this compound

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions (Å) a, b, c
Unit Cell Angles (°) α, β, γ
Volume (ų) V
Calculated Density (g/cm³) D_c
Key Bond Lengths (Å) C-Br, C-O, C-F
Key Bond Angles (°) C-C-Br, C-O-C
Hydrogen Bonding Donor-Acceptor distances and angles

The acquisition and analysis of such data would provide the definitive structural proof of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometry of a molecule. These calculations are based on the principles of quantum mechanics and can predict various molecular parameters with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms.

Table 1: Predicted Optimized Geometric Parameters for 2-Bromo-4-(difluoromethoxy)phenol (Illustrative)

Parameter Predicted Value
C-Br Bond Length (Å) 1.905
C-O (phenol) Bond Length (Å) 1.362
O-H Bond Length (Å) 0.965
C-O (ether) Bond Length (Å) 1.378
C-F Bond Length (Å) 1.350
C-C-O-H Dihedral Angle (°) 0.0

Note: These values are illustrative and represent typical bond lengths and angles for similar structures calculated using DFT methods.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. imist.ma The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO and LUMO energies can be calculated using DFT. This analysis helps in understanding the molecule's charge transfer characteristics and its potential to participate in chemical reactions. Studies on similar phenolic compounds have shown that the presence of electron-withdrawing and donating groups can significantly influence the HOMO-LUMO gap. imist.maresearchgate.net

Table 2: Predicted HOMO-LUMO Energies for this compound (Illustrative)

Parameter Energy (eV)
HOMO Energy -6.54
LUMO Energy -1.23
HOMO-LUMO Energy Gap (ΔE) 5.31

Note: These values are illustrative and based on typical DFT calculations for halogenated and ether-substituted phenols.

Molecules with rotatable bonds, such as the difluoromethoxy group in this compound, can exist in different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. By systematically rotating the flexible bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

For this compound, the orientation of the hydroxyl and difluoromethoxy groups relative to the benzene (B151609) ring and each other will significantly impact its stability and properties. Theoretical calculations can reveal the preferred conformations and the energy differences between them. For instance, studies on similar substituted phenols have investigated the dihedral angles between different parts of the molecule to determine the most stable conformations. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. This method is valuable for predicting the properties of new or untested compounds based on the known properties of similar molecules.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. The development of a robust QSPR model begins with the calculation of a wide range of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO-LUMO energies, dipole moment).

For this compound, various molecular descriptors would be calculated. Subsequently, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates a subset of these descriptors to a specific property of interest. The validity of the QSPR model is then assessed using internal and external validation techniques to ensure its predictive power.

Once a validated QSPR model is established, it can be used to predict the physicochemical properties of this compound. These properties are crucial for understanding the compound's behavior in various environments. Predicted descriptors often include parameters like logP (octanol-water partition coefficient), which indicates lipophilicity, and polar surface area (PSA), which is related to a molecule's ability to permeate biological membranes. scispace.com Computational tools and platforms can be used to generate these predictions. researchgate.net

Table 3: Predicted Physicochemical Descriptors for this compound (Illustrative)

Descriptor Predicted Value
Molecular Weight ( g/mol ) 257.01
XLogP3 3.1
Polar Surface Area (Ų) 38.7
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bond Count 2

Note: These values are illustrative and represent typical predictions for a molecule with this structure.

Correlation of Structural Parameters with Reactivity Indices

The reactivity of this compound is intrinsically linked to its three-dimensional structure. Computational chemistry allows for the precise calculation of structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters, in turn, are correlated with various reactivity indices that predict the molecule's chemical behavior.

Key structural parameters, such as the lengths of the C-Br, C-O, and O-H bonds, as well as the geometry of the difluoromethoxy group, are computationally determined using methods like Density Functional Theory (DFT). These structural features influence the electronic distribution within the molecule, which is critical for its reactivity.

Reactivity indices derived from these calculations, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide a quantitative measure of the molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine and difluoromethoxy groups is expected to lower the HOMO energy and raise the LUMO energy, thereby influencing its reactivity in electrophilic and nucleophilic reactions.

The electrostatic potential (ESP) map is another vital tool that visualizes the charge distribution on the molecule's surface. For this compound, the ESP map would likely show negative potential (red) around the oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atom of the hydroxyl group, highlighting its acidic nature.

Structural ParameterCalculated ValueReactivity IndexCalculated Value (eV)
C-Br Bond Length (Å)1.91HOMO Energy-6.5
C-O (ether) Bond Length (Å)1.37LUMO Energy-1.2
O-H Bond Length (Å)0.96HOMO-LUMO Gap5.3

Mechanistic Pathways Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to understand the intricate details of bond-breaking and bond-forming processes.

A key synthetic step in the preparation of this compound could be the electrophilic bromination of 4-(difluoromethoxy)phenol (B1586983). Transition state theory can be employed to computationally model this reaction. The process involves identifying the structure of the transition state, which is the highest energy point along the reaction coordinate.

Computational methods are used to locate the transition state and calculate its energy, providing the activation energy for the reaction. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Bromination of 4-(difluoromethoxy)phenol0.015.2-5.815.2

Reaction coordinate mapping is a computational technique used to explore the potential energy surface of a reaction. It helps in understanding the dynamics of a chemical process by identifying the minimum energy path from reactants to products.

For a reaction involving this compound, such as a nucleophilic substitution at the bromine-bearing carbon, reaction coordinate mapping can reveal the concerted or stepwise nature of the mechanism. The reaction coordinate is typically defined by the change in distance between the key atoms involved in the reaction. By systematically varying this coordinate and minimizing the energy of the system at each step, a profile of the reaction pathway is generated. This mapping can also provide insights into the role of solvent molecules and other environmental factors on the reaction mechanism. The technique is particularly useful for studying complex quantum dissipative dynamics in structured environments. arxiv.org

Computational Spectroscopic Simulations

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, these simulations can provide a detailed understanding of its NMR and IR spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts with high accuracy. gaussian.com This method is effective in predicting the ¹H and ¹³C NMR spectra of organic molecules.

For this compound, the GIAO method would be used to calculate the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, such as tetramethylsilane (TMS). The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the aromatic ring will have their chemical shifts affected by the electron-withdrawing effects of the bromine and difluoromethoxy groups. Similarly, the chemical shift of the carbon attached to the bromine will be significantly different from that of the other aromatic carbons. A multi-standard approach, using references like methanol (B129727) for sp³ carbons and benzene for sp² carbons, can sometimes provide more accurate predictions than using TMS alone.

AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
H (hydroxyl)5.85.6
H (aromatic)6.9 - 7.36.8 - 7.2
C (C-Br)115114
C (C-O ether)150149
C (C-OH)155154

Computational chemistry can also simulate the infrared (IR) spectrum of this compound by calculating its vibrational frequencies. These calculations are typically performed using DFT methods. The computed vibrational frequencies correspond to the different modes of vibration of the molecule, such as stretching, bending, and torsional motions.

The simulated IR spectrum will show characteristic peaks for the various functional groups present in the molecule. For this compound, key vibrational modes would include the O-H stretch, C-H aromatic stretches, C-O stretches, the C-Br stretch, and vibrations associated with the difluoromethoxy group. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other approximations in the computational model. The study of hydrogen bonding in phenols using a combination of IR spectroscopy and computational chemistry has been shown to be an effective approach. najah.edued.govepa.gov

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Calculated Frequency (cm⁻¹) (Scaled)Hypothetical Experimental Frequency (cm⁻¹)
O-H Stretch375036003595
Aromatic C-H Stretch3100-32003000-31003050-3150
C-O Stretch (ether)125012001210
C-F Stretch1100-11501050-11001060-1110
C-Br Stretch650620625

Reactivity Profiles and Mechanistic Investigations in Organic Transformations

Substituent Effects on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 2-Bromo-4-(difluoromethoxy)phenol is a composite of the activating and deactivating influences of its functional groups.

Electronic Influence of Bromine and Difluoromethoxy Groups

The electronic character of the aromatic ring in this compound is modulated by a combination of inductive and resonance effects from its substituents. The hydroxyl (-OH) group is a potent activating group. quora.com While oxygen is highly electronegative, exerting an electron-withdrawing inductive effect (-I), its non-bonding electron pairs can be donated into the aromatic pi-system, a phenomenon known as a positive resonance effect (+R or +M). quora.comlibretexts.org This resonance effect is dominant, increasing the electron density of the ring, particularly at the ortho and para positions, making the phenol (B47542) ring highly reactive towards electrophilic aromatic substitution. quora.comvanderbilt.eduyoutube.com

In contrast, the bromine atom is classified as a deactivating, yet ortho-para directing group. Its high electronegativity results in a strong inductive withdrawal of electron density from the ring (-I), which outweighs its weaker electron-donating resonance effect (+R) stemming from its lone pairs. vanderbilt.edu This net withdrawal of electron density makes the ring less reactive than benzene.

The difluoromethoxy group (-OCF₂H) is a moderately electron-withdrawing substituent. acs.org Studies have shown that it acts as a moderate electron acceptor through both inductive and resonance pathways. The high electronegativity of the fluorine atoms leads to a significant -I effect. Unlike a simple methoxy (B1213986) group, the electron-donating resonance effect of the oxygen is substantially diminished due to the electron-withdrawing fluorine atoms. This dual-natured influence results in a net deactivation of the aromatic ring.

Table 1: Summary of Substituent Electronic Effects

Substituent Inductive Effect (-I) Resonance Effect (+R) Overall Effect on Ring
-OH Weakly Withdrawing Strongly Donating Activating, Ortho/Para-Directing
-Br Strongly Withdrawing Weakly Donating Deactivating, Ortho/Para-Directing
-OCF₂H Strongly Withdrawing Weakly Donating/Withdrawing Deactivating

Steric Hindrance Effects on Reaction Rates

Steric hindrance plays a significant role in the reactivity of this compound, primarily due to the bromine atom's position ortho to the hydroxyl group. numberanalytics.com This arrangement can physically impede the approach of reagents to the hydroxyl group and to the adjacent C3 position on the ring. quora.comlibretexts.org For reactions involving the phenolic hydroxyl, such as etherification or esterification, the bulky bromine atom can decrease the reaction rate compared to an un-substituted or para-substituted phenol. nih.govquora.com

Similarly, in electrophilic aromatic substitution reactions, the ortho-directing influence of the hydroxyl group is sterically hindered at the C6 position by the bromine atom. libretexts.org Consequently, incoming electrophiles would preferentially attack the less hindered C6 position, which is para to the bromine and ortho to the difluoromethoxy group. The steric bulk of substituents can be a determining factor in the regioselectivity of aromatic reactions, often favoring the formation of the para isomer over the ortho isomer when both are electronically favored. numberanalytics.comquora.com

Nucleophilic Substitution Reactions

The potential for nucleophilic substitution on this compound involves two primary sites: the bromine-bearing carbon and the phenolic hydroxyl group.

Displacement of the Bromine Atom

Direct nucleophilic aromatic substitution (SₙAr) to displace the bromine atom is generally challenging for phenols. libretexts.org Aromatic rings are electron-rich and thus inherently poor electrophiles for nucleophilic attack. khanacademy.org While the presence of electron-withdrawing groups can facilitate SₙAr reactions, the potent electron-donating nature of the hydroxyl group (and the corresponding phenoxide under basic conditions) strongly deactivates the ring toward nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

Although the difluoromethoxy group is electron-withdrawing, its effect is likely insufficient to overcome the powerful activating nature of the hydroxyl group. Therefore, displacement of the bromine via a classical SₙAr mechanism would require harsh conditions and is generally unfavorable. More advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions or photoredox-catalyzed processes, would likely be necessary to achieve this transformation under milder conditions.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is the more reactive site for nucleophilic-type reactions. The proton of the hydroxyl group is acidic and can be readily removed by a base to form a phenoxide anion. This phenoxide is a potent nucleophile and can undergo a variety of reactions, most notably etherification. wikipedia.orgyoutube.com

A key transformation is O-difluoromethylation, where the phenol is converted to an aryl difluoromethyl ether. orgsyn.org This reaction can be achieved by treating the phenol with a difluorocarbene precursor, such as sodium chlorodifluoroacetate or difluoromethyltriflate, in the presence of a base. orgsyn.orgnih.govrsc.org The phenoxide, formed in situ, attacks the electrophilic difluorocarbene to yield the corresponding ether. patsnap.com This method is valued for its ability to introduce the difluoromethoxy group, a significant motif in medicinal chemistry, into complex molecules. nih.govrsc.org

Oxidation and Reduction Chemistries

The presence of the phenol and bromo-substituents makes this compound susceptible to both oxidation and reduction.

Oxidation of halophenols can proceed through various mechanisms, often involving one-electron transfer to form phenoxyl radicals. nih.govacs.org The oxidation of bromophenols with reagents like potassium permanganate (B83412) or via enzymatic catalysis (e.g., peroxidases) can lead to the formation of different products. nih.govacs.orgmdpi.com Depending on the reaction conditions, the likely products could be the corresponding benzoquinone, formed by oxidation of the phenol ring, or polymeric materials. acs.orgmdpi.com The formation of these polymeric products, such as hydroxylated polybrominated diphenyl ethers or biphenyls, occurs through the coupling of the initially formed phenoxyl radicals. nih.govacs.org

Reduction reactions would primarily target the carbon-bromine bond. Reductive dehalogenation is a common transformation for aryl halides. This can be accomplished using various methods, including catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or through microbial degradation under specific anaerobic conditions. nih.gov Under such reducing conditions, the C-Br bond would be cleaved to yield 4-(difluoromethoxy)phenol (B1586983).

Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent on the phenolic ring of this compound is a key handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. These reactions, pivotal in modern organic synthesis, facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Negishi, Heck)

Palladium catalysts are the cornerstone for a multitude of cross-coupling reactions involving aryl halides. While specific experimental data for this compound in all these named reactions is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of these transformations and data from structurally similar compounds. The presence of the electron-withdrawing difluoromethoxy group can influence the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition to the palladium catalyst.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an organohalide. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids or their esters. In a general synthetic context for related aromatic halides, such transformations are often carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium or cesium carbonate, in a suitable solvent system such as a mixture of toluene, ethanol, and water.

CatalystLigandBaseSolventTemperature (°C)Coupling PartnerProductYield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Arylboronic acidBiphenyl derivativeHigh
PdCl₂(dppf)dppfCs₂CO₃Dioxane/H₂O90Heteroarylboronic acidHeteroaryl-phenol derivativeModerate to High

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides (Note: This table represents typical conditions for related aryl bromides and serves as a predictive model for the reactivity of this compound).

Stille Coupling: The Stille reaction couples organohalides with organotin compounds. This compound is a suitable substrate for this reaction, allowing for the introduction of a wide array of carbon-based fragments.

Negishi Coupling: Involving the reaction of an organohalide with an organozinc reagent, the Negishi coupling offers a highly efficient route for C-C bond formation. The enhanced reactivity of organozinc reagents often allows for milder reaction conditions.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. It is expected that this compound would undergo Heck reactions with various alkenes in the presence of a palladium catalyst and a base.

Nickel-Catalyzed Cross-Coupling Involving Carbon-Oxygen Bonds

While the primary reactive site on this compound for cross-coupling is the carbon-bromine bond, the phenolic hydroxyl group presents an opportunity for reactions involving carbon-oxygen (C-O) bond activation. Nickel-based catalytic systems have emerged as powerful tools for the cross-coupling of phenol derivatives, which are often more challenging substrates than their halide counterparts. These reactions typically involve the conversion of the phenol to a better leaving group, such as a tosylate or a nonaflate, prior to the coupling step. However, recent advancements have enabled the direct coupling of phenols by in situ activation or through the use of specialized nickel catalysts that can cleave the C-O bond of the corresponding ether derivatives.

For a compound like this compound, a potential pathway would involve its conversion to an aryl ether, followed by a nickel-catalyzed cross-coupling reaction. This strategy allows for the sequential functionalization of the molecule, first at the bromine position and subsequently at the oxygen center.

CatalystLigandReactant 1 (Aryl Ether)Reactant 2 (Nucleophile)Product
Ni(cod)₂PCy₃Aryl methyl etherArylboronic acidBiaryl
NiCl₂(dppp)dpppAryl tosylateGrignard reagentAlkylated arene

Table 2: Illustrative Nickel-Catalyzed C-O Bond Cross-Coupling Reactions (Note: This table showcases general examples of nickel-catalyzed C-O bond activation and is predictive for derivatives of this compound).

Detailed Mechanistic Cycles: Oxidative Addition, Transmetallation, Reductive Elimination

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species. In the case of this compound, the electron-withdrawing nature of the difluoromethoxy group is expected to facilitate this step by making the aromatic ring more electron-deficient and thus more susceptible to attack by the electron-rich palladium(0) catalyst. This step involves the cleavage of the C-Br bond and the formation of a new palladium(II) intermediate, where both the aryl group and the bromide are bonded to the metal center.

Transmetalation: Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium(II) center, displacing the halide. This step regenerates the halide salt and forms a new diorganopalladium(II) complex. The presence of a base is often crucial in the Suzuki-Miyaura coupling to activate the organoboron reagent.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond of the product. This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. The rate of reductive elimination can be influenced by the electronic nature of the coupling partners.

Reactivity in Microwave-Assisted Synthesis Environments

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. The application of microwave irradiation to palladium-catalyzed cross-coupling reactions of this compound is a promising strategy to enhance its reactivity.

The rapid and efficient heating provided by microwaves can overcome activation barriers, particularly for less reactive coupling partners or when using more sterically hindered substrates. For instance, in Suzuki-Miyaura couplings, microwave heating can dramatically shorten the time required to achieve high conversion. This is particularly advantageous in high-throughput synthesis and library generation in drug discovery programs.

Reaction TypeCatalystBaseSolventTime (Microwave)Time (Conventional)Yield (%)
Suzuki CouplingPd(PPh₃)₄K₂CO₃DME/H₂O15 min12 h>90
Heck ReactionPd(OAc)₂Et₃NDMF10 min8 h>85

Table 3: Comparison of Reaction Times in Microwave-Assisted vs. Conventional Heating for Representative Cross-Coupling Reactions of Aryl Bromides. (Note: This table illustrates the typical acceleration observed and is predictive for reactions involving this compound).

The use of microwave synthesis with this compound would be particularly beneficial for optimizing reaction conditions and rapidly exploring a wide range of coupling partners, thereby facilitating the efficient synthesis of novel derivatives.

Comparative Chemical Analysis and Structural Analogs

Comparative Synthesis of Positional Isomers and Related Derivatives

The synthesis of 2-Bromo-4-(difluoromethoxy)phenol and its related derivatives typically involves a multi-step process that can be strategically varied to produce different isomers. A common route begins with a substituted phenol (B47542), which then undergoes difluoromethylation and bromination.

The introduction of the difluoromethoxy group (-OCF₂H) onto a phenolic hydroxyl group is a key step. This can be achieved using various reagents, such as sodium chlorodifluoroacetate, which serves as a difluorocarbene precursor. orgsyn.org Another method involves using ethyl bromodifluoroacetate with a base like potassium carbonate. thieme-connect.com For instance, the synthesis of a related compound, 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one, starts from 1-(3-chloro-4-hydroxyphenyl)ethan-1-one, which is reacted with sodium chlorodifluoroacetate in the presence of cesium carbonate. orgsyn.org

Once the difluoromethoxy group is in place on the phenol (forming 4-(difluoromethoxy)phenol), the next step is typically bromination. The hydroxyl and difluoromethoxy groups direct the regioselectivity of this electrophilic aromatic substitution. The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. byjus.com Since the para position is occupied by the difluoromethoxy group, bromination preferentially occurs at one of the ortho positions. To achieve monobromination and avoid polysubstitution, the reaction is often carried out in a nonpolar solvent like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures. byjus.comgeeksforgeeks.org

The synthesis of positional isomers requires alternative strategies. For example, to synthesize a 2-bromo-6-substituted phenol, one might start with a phenol that already has a substituent at the 4-position, perform bromination which would be directed to the 2 and 6 positions, and then introduce the final group if possible. A patent describes the synthesis of 2-bromo-4-methylphenol (B149215) by the continuous bromination of p-cresol. google.com Similarly, methods for creating other halogenated phenols, such as 2-bromo-4-chloro substituted phenols, involve a sequential chlorination followed by bromination of a starting phenol. google.com

Table 1: Comparison of Synthetic Strategies for Halogenated Phenol Derivatives

Target CompoundStarting MaterialKey ReagentsReaction TypeReference
1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one1-(3-chloro-4-hydroxyphenyl)ethan-1-oneSodium chlorodifluoroacetate, Cs₂CO₃Difluoromethylation orgsyn.org
p-BromophenolPhenolBromine, Carbon DisulfideBromination orgsyn.org
2-Bromo-4-methylphenolp-CresolBromine in a solventContinuous Bromination google.com
2-Bromo-4-chloro substituted phenolsSubstituted phenolChlorine gas, then a brominating agentChlorination, Bromination google.com
Aryl 2-bromo-2-chloro-1,1-difluoroethyl ethersPhenols, HalothaneSodium Hydride (NaH)Nucleophilic Substitution nih.gov

Assessment of Reactivity Trends Across Halogenated Phenols and Ethers

The reactivity of the aromatic ring in halogenated phenols and ethers is governed by the electronic effects of its substituents. The hydroxyl (-OH) group is a potent activating group, donating electron density to the ring via resonance and directing electrophilic substitution to the ortho and para positions. byjus.comopenstax.org Halogens, like bromine, exhibit a dual nature; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can participate in resonance. geeksforgeeks.org

In this compound, the situation is complex. The -OH group strongly activates the ring. The bromine at the ortho position inductively withdraws electron density, deactivating the ring compared to phenol itself. The difluoromethoxy (-OCF₂H) group at the para position is also electron-withdrawing due to the highly electronegative fluorine atoms. This makes the aromatic ring significantly less nucleophilic than phenol.

For electrophilic aromatic substitution:

Directing Effects : The powerful ortho-, para-directing effect of the -OH group dominates. With the para position blocked by the -OCF₂H group and one ortho position occupied by bromine, the most likely site for further substitution is the remaining ortho position (C6).

In comparison, alkyl aryl ethers, like anisole, also show activation of the aromatic ring from the alkoxy group, which is ortho-, para-directing. ksu.edu.sa However, cleavage of the ether bond can occur under strong acidic conditions (e.g., HBr, HI), typically yielding a phenol and an alkyl halide. libretexts.org Diaryl ethers are generally resistant to this cleavage. libretexts.org

Influence of Substituent Nature and Position on Chemical Properties (e.g., Hydrogen Bond Acidity)

The acidity of a phenol, measured by its pKa value, is highly sensitive to the electronic nature and position of its substituents. Electron-withdrawing groups stabilize the resulting phenoxide anion through delocalization of the negative charge, thereby increasing the phenol's acidity (lowering its pKa).

In this compound, both the bromine atom and the difluoromethoxy group are electron-withdrawing.

The bromo group at the ortho position exerts a strong inductive withdrawing effect.

The difluoromethoxy group at the para position withdraws electron density through induction.

These combined effects make this compound more acidic than phenol itself. The stabilization of the conjugate base is enhanced, facilitating the release of the phenolic proton. This increased acidity also enhances its ability to act as a hydrogen bond donor. Studies have shown a clear correlation between the calculated properties of hydrogen-bonded complexes of halogenated phenols and their experimental pKa values. nih.gov While the precise pKa of this compound is not readily found in the literature, it can be estimated to be significantly lower than that of phenol.

Table 2: Comparison of pKa Values for Substituted Phenols

CompoundSubstituent(s)pKaEffect of Substituent(s)Reference
Phenol-H9.99Baseline nih.gov
4-Bromophenol4-Br9.34Electron-withdrawing, increases acidity nih.gov
2-Bromophenol2-Br8.42Stronger inductive effect from ortho position, increases acidity further nih.gov
3-Methoxyphenol3-OCH₃9.65Weakly electron-withdrawing (inductive) > electron-donating (resonance) nih.gov
2-Nitrophenol2-NO₂7.23Strong electron-withdrawing, intramolecular H-bonding quora.com
4-Nitrophenol4-NO₂7.15Strong electron-withdrawing quora.com

Structural Comparisons in the Context of Synthetic Utility

The arrangement of functional groups on this compound makes it a versatile building block for synthesizing more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Phenolic Hydroxyl Group : This group can be alkylated or acylated to form ethers and esters. It also makes the molecule a nucleophile for reactions like the Williamson ether synthesis. geeksforgeeks.org

Bromine Atom : The C-Br bond is a key site for modification. It serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and C-N or C-O coupling reactions. rsc.orgnih.gov This allows for the facile introduction of aryl, alkyl, vinyl, or other groups, enabling the construction of complex molecular scaffolds.

Difluoromethoxy Group : This substituent is highly valued in medicinal chemistry. It is generally stable to many reaction conditions and its inclusion can enhance metabolic stability, lipophilicity, and binding affinity of the final molecule. nih.gov

Aromatic Ring : The ring itself can undergo further substitution, with the existing groups directing the regiochemistry of these transformations.

The specific ortho-bromo, para-difluoromethoxy arrangement offers unique synthetic opportunities. For example, the ortho relationship between the hydroxyl and bromo groups can be exploited in cyclization reactions. Compared to its isomers, the synthetic utility of this compound is distinct. For instance, an isomer like 4-Bromo-2-(difluoromethoxy)phenol would exhibit different reactivity in cross-coupling reactions due to the different electronic environment and steric hindrance around the bromine atom. The ability to use phenol derivatives, activated as sulfonates (triflates, tosylates), as alternatives to aryl halides in nickel-catalyzed cross-couplings further expands their synthetic utility. acs.org

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted phenols is an area of significant research interest, with a strong emphasis on developing greener and more efficient protocols. rsc.org Traditional methods for creating phenols and their derivatives often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. rsc.org To address these challenges, the field is moving towards novel synthetic strategies that are both environmentally benign and highly effective.

Emerging trends in phenol (B47542) synthesis include:

Green Chemistry Approaches : A primary goal is the adoption of green chemistry principles, which involves using renewable feedstocks, developing solvent-free reactions, and employing recyclable catalysts. numberanalytics.com

Photocatalysis : The use of light to drive chemical reactions offers a promising alternative for phenol synthesis. Photocatalytic oxidation of benzene (B151609), for instance, can proceed under mild conditions, although overcoming the challenge of overoxidation to improve selectivity remains a key research focus. rsc.org The photochemical activity of phenolate (B1203915) anions is also being explored for various organic transformations. researchgate.net

Advanced Catalytic Systems : Metal-catalyzed cross-coupling reactions and innovative methods for the demethylation of methoxy (B1213986) phenols are expanding the toolbox for creating complex phenol derivatives with specific functional groups. nih.gov

Tandem Reactions : Efficiency in synthesis can be dramatically improved through tandem or one-pot processes. A notable example is the development of a rapid ipso-hydroxylation of an arylboronic acid followed by an in-situ bromination, allowing for the direct formation of brominated phenols from simple precursors in a single step. rsc.org This avoids the need to isolate intermediates, saving time and resources.

These modern synthetic methods represent a significant step forward, offering pathways to compounds like 2-Bromo-4-(difluoromethoxy)phenol that are more sustainable and atom-economical than their traditional counterparts.

Integration of Advanced Analytical Techniques for In-Situ Monitoring

To optimize novel synthetic routes, a deep understanding of the reaction mechanism, including the identification of transient intermediates, is crucial. Advanced analytical techniques that allow for in-situ, real-time monitoring of chemical reactions are indispensable for acquiring this knowledge. numberanalytics.comnumberanalytics.com

Key emerging techniques for reaction monitoring include:

TechniquePrincipleApplication in Synthesis
Operando Spectroscopy Combines spectroscopic characterization (e.g., IR, XAS) with simultaneous measurement of catalytic activity under actual reaction conditions. numberanalytics.comProvides real-time correlation between the catalyst's structural state and its performance, helping to identify active sites and understand reaction mechanisms. numberanalytics.com
Time-Resolved Spectroscopy Utilizes a pump pulse to initiate a reaction and a subsequent probe pulse to monitor the dynamics spectroscopically (e.g., pump-probe IR or UV-Vis). numberanalytics.comnumberanalytics.comEnables the study of reaction dynamics on very short timescales, capturing the formation and decay of short-lived intermediates. numberanalytics.com
Pressurized Sample Infusion-Mass Spectrometry (PSI-MS) Allows for the continuous introduction of a reacting solution into a mass spectrometer for real-time analysis of its composition. uvic.caFacilitates the observation of all catalytic intermediates in a cycle, which is crucial for elucidating complex reaction mechanisms like the Buchwald-Hartwig amination. uvic.ca
Surface-Enhanced Raman Scattering (SERS) Employs plasmonic nanoparticles (e.g., Ag, Au) to dramatically amplify the Raman signal of molecules adsorbed on or near their surface. acs.orgOffers high sensitivity for monitoring reactions occurring at surfaces or within confined nanospaces, such as tracking pH changes or catalytic processes in real time. acs.org
In-Situ NMR Spectroscopy Nuclear Magnetic Resonance spectroscopy can be adapted for reaction monitoring, with techniques like stopped-flow NMR capturing data within the first fractions of a second of a reaction. uvic.caAllows for quantitative observation of all intermediates and byproducts, aiding in the optimization of reaction conditions. uvic.ca

The application of these techniques to the synthesis of this compound would provide invaluable data on reaction kinetics, intermediate species, and the influence of various parameters, thereby accelerating the development of optimized and robust synthetic protocols.

Enhanced Computational Prediction for Reactive Intermediates and Product Selectivity

Alongside experimental advances, computational chemistry has become a powerful predictive tool in modern organic synthesis. researchgate.netusda.gov For electrophilic aromatic substitution reactions—a common method for producing bromophenols—predicting the regioselectivity (i.e., the position of substitution on the aromatic ring) is critical for maximizing the yield of the desired product. wikipedia.orgyoutube.com

Computational approaches offer significant insights into:

Reactivity Prediction : Methods like ab initio calculations and Density Functional Theory (DFT) can determine the electron distribution in a molecule. usda.govrsc.org For phenols, the reaction often proceeds via the more reactive phenolate anion, where the negative charge is delocalized onto the ortho and para positions, making them susceptible to electrophilic attack. usda.gov By calculating the atomic charges at these reactive sites, chemists can predict the most likely points of substitution. researchgate.netusda.gov

Intermediate Stability : The selectivity of an electrophilic aromatic substitution is governed by the stability of the cationic intermediate, known as the Wheland intermediate or σ-complex. wikipedia.orgnih.govacs.org Computational models can calculate the relative energies of the different possible intermediates (ortho, meta, para). The transition state leading to the most stable intermediate will be the lowest in energy, thus dictating the major product. nih.govacs.org

Mechanistic Elucidation : Computational studies can map out the entire reaction pathway, identifying transition states and reactive intermediates. rsc.orgnih.gov This allows researchers to understand not just the final product distribution but also the factors that control it, such as electronic and steric effects. nih.govacs.org For example, while electronic effects might favor both ortho and para substitution, steric hindrance from existing substituents could make the para position more accessible, leading to higher para selectivity. nih.gov

By leveraging these computational tools, researchers can screen potential reaction conditions and catalyst systems in silico, saving significant experimental time and resources. This predictive power is essential for designing synthetic routes to this compound that are highly selective and efficient.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, CF₂ groups at δ 115–120 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₅BrF₂O₂; theoretical MW: 251.03 g/mol) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and confirm stereochemistry. For non-crystalline samples, powder XRD paired with Rietveld analysis is recommended .

How does this compound interact with enzymatic targets, and what methodological approaches validate its inhibitory effects?

Advanced Research Focus
The compound’s bioactivity stems from its bromine (electrophilic site) and difluoromethoxy group (hydrogen-bond acceptor). Key methodologies include:

  • Enzyme Inhibition Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., Folin-Ciocalteu reagent for phenol-containing inhibitors ).
  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with active sites. The difluoromethoxy group often engages in hydrophobic interactions with enzyme pockets .
  • Kinetic Studies : Lineweaver-Burk plots differentiate competitive/non-competitive inhibition modes.

How should researchers address contradictory data in biological activity studies of this compound?

Advanced Research Focus
Contradictions may arise from:

  • Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis before bioassays .
  • Assay Variability : Standardize protocols (e.g., consistent cell lines, incubation times). Replicate studies across independent labs.
  • Decomposition Products : Monitor stability under assay conditions (e.g., LC-MS to detect bromophenol derivatives formed via hydrolysis) .

What structural analogs of this compound exhibit distinct reactivity, and how can SAR studies be designed?

Q. Advanced Research Focus

Compound NameKey Structural DifferenceReactivity/Bioactivity Shift
2-Bromo-6-(difluoromethoxy)phenolBromine at position 6Reduced steric hindrance, higher enzyme affinity
4-Bromo-2-(difluoromethoxy)thiophenolThiophenol backboneEnhanced nucleophilicity, altered redox properties
SAR Study Design :
  • Synthesize analogs via systematic substitution (e.g., halogens, alkyl groups).
  • Compare IC₅₀ values, logP, and electronic parameters (Hammett constants) to correlate structure with activity .

What are the stability profiles of this compound under varying storage and reaction conditions?

Q. Advanced Research Focus

  • Thermal Stability : Decomposes above 150°C, releasing HBr and forming difluoromethoxy-quinones (TGA/DSC analysis recommended) .
  • Photolytic Degradation : Store in amber vials at –20°C; UV-Vis spectroscopy tracks degradation under light exposure.
  • Hydrolytic Sensitivity : Susceptible to base-mediated cleavage of the C–O bond (pH > 10). Stabilize with buffered solutions (pH 6–8) .

How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Q. Advanced Research Focus

  • DFT Calculations : Gaussian or ORCA software models transition states for bromination or substitution reactions. Predict regioselectivity using Fukui indices .
  • Retrosynthetic Analysis : Tools like Synthia propose pathways via disconnection of the difluoromethoxy or bromine groups.
  • Solvent Optimization : COSMO-RS simulations identify solvents that maximize yield (e.g., DCM vs. THF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.